molecular formula C11H7ClO3 B1582191 5-(2-Chlorophenyl)furan-2-carboxylic acid CAS No. 41019-43-6

5-(2-Chlorophenyl)furan-2-carboxylic acid

Cat. No.: B1582191
CAS No.: 41019-43-6
M. Wt: 222.62 g/mol
InChI Key: PJGGWIHXGHQXMM-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid is an organic compound belonging to the class of furoic acids. It is characterized by a furan ring bearing a carboxylic acid group at the C2 position and a chlorophenyl group at the C5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)Furan-2-Carboxylic Acid typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to scale up the production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring can affect its electronic properties and interactions with molecular targets .

Properties

IUPAC Name

5-(2-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGWIHXGHQXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354834
Record name 5-(2-chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-43-6
Record name 5-(2-Chlorophenyl)-2-furoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-chlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5RCO4YA70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure study involving 5-(2-Chlorophenyl)furan-2-carboxylic acid and E. coli Methionine Aminopeptidase?

A: The research paper focuses on determining the crystal structure of the Mn(II) form of E. coli Methionine Aminopeptidase in complex with this compound []. This type of study is crucial for understanding:

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